molecular formula C8H6BrN3O2 B8097494 methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate

methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate

Cat. No.: B8097494
M. Wt: 256.06 g/mol
InChI Key: JPFVYOWCAMLDDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate is a chemical intermediate of significant interest in medicinal chemistry, particularly in the discovery and optimization of novel kinase inhibitors. Its core structure is recognized as a privileged scaffold in drug design for targeting protein kinases, which are crucial in various disease pathways. The bromo and ester functional groups at the 3- and 6-positions make this compound a versatile building block for further synthetic elaboration via cross-coupling reactions and functional group transformations . Research has identified the pyrrolo[2,3-b]pyrazine scaffold as a high-value hinge-binding motif capable of achieving potent enzymatic inhibition . Specifically, compounds featuring this core have been explored as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases where aberrant signaling is frequently implicated in various human malignancies . The structural features of this intermediate allow researchers to efficiently generate chemical diversity around the core, facilitating structure-activity relationship (SAR) studies to enhance binding affinity and selectivity . This compound is provided for use in non-clinical research applications only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)5-2-4-7(11-5)12-6(9)3-10-4/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFVYOWCAMLDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NC=C(N=C2N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Preformed Pyrrolo-Pyrazine Carboxylates

Bromination at the 3-position of the pyrrolo-pyrazine system is typically achieved using electrophilic brominating agents. A patent by details the use of bromine (Br₂) in chloroform at 0–25°C for 10–60 minutes, achieving regioselective bromination of analogous azaindole systems. For the pyrrolo-pyrazine scaffold, similar conditions yield the 3-bromo derivative with moderate to high efficiency. Alternatively, N-bromosuccinimide (NBS) in dichloromethane or tetrahydrofuran (THF) with a base like triethylamine facilitates bromination under milder conditions.

Key Considerations:

  • Solvent Effects: Chloroform and dichloromethane stabilize bromine intermediates, enhancing electrophilic attack at the electron-rich 3-position.

  • Temperature Control: Reactions conducted at 0–5°C minimize side reactions such as di-bromination or ring decomposition.

Carboxylate Group Introduction via Esterification

The methyl carboxylate group at position 6 is often introduced via esterification of a carboxylic acid precursor. For example, reacting 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid with methanol in the presence of a catalytic acid (e.g., H₂SO₄) or a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) yields the methyl ester.

Optimization Data:

Reagent SystemTemperature (°C)Yield (%)
H₂SO₄/MeOH6578
DCC/DMAP2592

Dimethylaminopyridine (DMAP) accelerates the DCC-mediated esterification, achieving near-quantitative yields under ambient conditions.

De Novo Synthesis of the Pyrrolo-Pyrazine Core

Constructing the pyrrolo[2,3-b]pyrazine ring from simpler precursors allows simultaneous incorporation of bromine and carboxylate groups.

Cyclocondensation of Aminopyrazines with α-Keto Esters

Aminopyrazines react with α-keto esters (e.g., methyl glyoxalate) in acetic acid to form the pyrrolo-pyrazine skeleton. Subsequent bromination at position 3 using NBS in THF completes the synthesis.

Reaction Pathway:

Aminopyrazine+Methyl GlyoxalateAcOH, ΔMethyl 5H-Pyrrolo[2,3-b]Pyrazine-6-CarboxylateNBS, THFTarget Compound\text{Aminopyrazine} + \text{Methyl Glyoxalate} \xrightarrow{\text{AcOH, Δ}} \text{Methyl 5H-Pyrrolo[2,3-b]Pyrazine-6-Carboxylate} \xrightarrow{\text{NBS, THF}} \text{Target Compound}

Advantages:

  • Single-pot ring formation minimizes intermediate purification.

  • Bromination regioselectivity is enhanced by the electron-donating carboxylate group.

Palladium-Catalyzed Cross-Coupling for Functionalization

Suzuki-Miyaura coupling, as described in, enables the introduction of aryl or heteroaryl groups at position 5 before bromination. While primarily used for azaindoles, this method adapts to pyrrolo-pyrazines by substituting boronic acids with ester-protected variants.

Example Protocol:

  • Coupling: 5-Bromo-7-azaindole analogs are coupled with methyl ester-functionalized boronic acids using Pd(dppf)Cl₂ and K₂CO₃ in dioxane/water (2.5:1) at 80°C.

  • Bromination: The product undergoes NBS-mediated bromination at position 3.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies based on yield, scalability, and regioselectivity:

MethodStarting MaterialBrominating AgentYield (%)Regioselectivity
Late-Stage BrominationMethyl 5H-Pyrrolo[2,3-b]Pyrazine-6-CarboxylateBr₂ in CHCl₃65–78High (3-position)
De Novo CyclocondensationAminopyrazine + Methyl GlyoxalateNBS in THF82–89Moderate
Cross-Coupling Followed by Bromination5-Bromo-pyrrolo-pyrazineNBS, Base70–85High

Key Findings:

  • Late-Stage Bromination offers simplicity but requires pre-synthesized carboxylates.

  • De Novo Synthesis provides higher yields but demands precise control over cyclocondensation conditions.

Advanced Reaction Optimization Strategies

Solvent and Catalyst Screening

Optimal bromination efficiency is achieved in THF due to its ability to stabilize reactive intermediates. Catalytic amounts of tetrabutylammonium hydrogen sulfate enhance reaction rates in biphasic systems (e.g., CH₂Cl₂/NaOH).

Temperature-Dependent Regioselectivity

Low-temperature bromination (0–5°C) favors mono-bromination, while elevated temperatures (25–40°C) risk di-substitution. For example, bromine in chloroform at 0°C yields 85% mono-brominated product, versus 45% at 25°C.

Industrial-Scale Considerations

Cost-Effective Reagent Alternatives

Replacing NBS with cheaper bromine gas requires rigorous safety protocols but reduces raw material costs by ~40%.

Waste Management

Neutralization of HBr byproducts with aqueous NaOH and recycling of solvents like THF via distillation are critical for sustainable production .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like amines and alcohols, along with suitable solvents, are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown biological activity, including antimicrobial, anti-inflammatory, and antitumor properties. It is used in the development of new drugs and therapeutic agents.

Medicine: In the medical field, derivatives of this compound are explored for their potential use in treating various diseases. Its ability to inhibit certain enzymes makes it a candidate for drug development.

Industry: In industry, this compound is used in the production of organic materials and bioactive molecules. Its applications extend to the development of new materials with unique properties.

Mechanism of Action

The mechanism by which methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to biological responses. The exact pathways and targets depend on the specific derivative and its application.

Comparison with Similar Compounds

Table 1: Yield Comparison of Pyrazine vs. Pyridine Derivatives

Compound Class Yield Range Key Reaction Step Reference
Pyrazine Thienopyrimidinones 50–70% Cyclization
Pyridine Thienopyrimidinones 75–90% Cyclization

Thieno[2,3-b]pyrazine Derivatives

Methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates are structurally similar but replace the pyrrole ring with a thiophene. These compounds are synthesized via Pd-catalyzed Buchwald–Hartwig couplings, achieving yields of 50–100% depending on the electronic nature of the coupling partners . The thiophene moiety enhances π-conjugation and stabilizes intermediates, improving reaction efficiency. Additionally, these derivatives demonstrate potent antitumor activity, with IC₅₀ values in the micromolar range against human cancer cell lines .

Table 2: Key Data for Thieno[2,3-b]pyrazine Derivatives

Substituent Yield Antitumor Activity (IC₅₀) Reference
3-Methoxyphenylamino 80% 1.2–3.5 µM
3-Fluorophenylamino 89% 0.8–2.7 µM
4-Methoxyphenylamino 75% 1.5–4.0 µM

Furo[2,3-b]pyrrole Analogs

Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate derivatives feature a furan ring instead of pyrazine. These compounds undergo formylation and cyanation reactions at the α-position of the furan, yielding functionalized products like 2-cyano and 2-tetrazolyl derivatives . However, the furan ring’s lower aromaticity compared to pyrazine reduces stability under acidic conditions, limiting their utility in harsh reaction environments .

Pyrrolo[2,3-b]pyridine Derivatives

Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (A690536) replaces the pyrazine ring with pyridine. The single nitrogen atom in pyridine reduces electron deficiency, enhancing reactivity in nucleophilic substitutions. For example, brominated pyrrolopyridines are widely used in kinase inhibitor synthesis, leveraging their planar structure for ATP-binding site interactions .

Halogen-Substituted Analogs

3-Chloro-5H-pyrrolo[2,3-b]pyrazine (CAS 1111638-10-8) is a chloro analog of the target compound. Bromine’s larger atomic size and lower electronegativity compared to chlorine increase steric hindrance and polarizability, making bromo derivatives more reactive in cross-coupling reactions . For instance, 3-bromo-pyrrolopyrazine derivatives achieve 84% yields in sulfonylation reactions, while chloro analogs require harsher conditions .

Biological Activity

Methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article explores the compound's biological activity, its mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C7_7H6_6BrN3_3
  • Molecular Weight : 212.05 g/mol
  • CAS Number : 1260812-97-2
  • InChI Key : DKJPISUROVINRP-UHFFFAOYSA-N

This compound belongs to the pyrrolopyrazine family, characterized by a fused pyrrole and pyrazine ring system, which contributes to its unique biological properties.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

  • Antitumor Activity : This compound has shown potential in inhibiting cancer cell growth through its action on fibroblast growth factor receptors (FGFRs), which are critical in cancer progression and metastasis .
  • Antimicrobial Properties : Derivatives of this compound exhibit significant antimicrobial activity against various pathogens, making them potential candidates for developing new antibiotics .
  • Kinase Inhibition : The compound's ability to inhibit specific kinases such as FGFRs, Bruton’s tyrosine kinase, and others suggests its role in modulating signaling pathways crucial for cell proliferation and survival .

The primary mechanism of action involves the inhibition of FGFRs. By binding to these receptors, this compound disrupts downstream signaling pathways that promote cell proliferation and angiogenesis. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits FGFRs leading to reduced cancer cell proliferation
AntimicrobialEffective against a range of bacterial pathogens
Kinase InhibitionInhibits Bruton’s tyrosine kinase and others

Case Study: FGFR Inhibition

In a study evaluating the structure-activity relationship (SAR) of pyrrolopyrazine derivatives, this compound was found to have an IC50_{50} value indicating potent inhibition of FGFR1 activity. The study demonstrated that modifications to the compound could enhance its binding affinity and inhibitory effects on FGFRs .

Table 2: IC50_{50} Values for Various Derivatives

CompoundIC50_{50} (nM)Target Kinase
This compound0.6FGFR1
Compound A0.8FGFR1
Compound B10Bruton’s kinase

Q & A

Q. What are the common synthetic routes for methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate?

The synthesis typically involves cyclization of pyrazinylhydrazones or condensation of pyrrole precursors. For example:

  • Thermal cyclization : Pyrazinylhydrazones undergo ring closure under controlled heating to form the pyrrolopyrazine core, as demonstrated in the synthesis of related pyrrolo-pyrazine derivatives .
  • Regioselective bromination : Bromination at the 3-position can be achieved using bromine or NBS (N-bromosuccinimide) in the presence of catalysts like palladium or copper, as seen in analogous thieno[2,3-b]pyrazine systems .
  • Esterification : Carboxylic acid intermediates are esterified using methanol and acid catalysts, a method validated in the synthesis of ethyl 7-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR are essential for confirming regiochemistry and substitution patterns, particularly distinguishing between pyrrole and pyrazine protons .
  • X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, resolving hydrogen-bonding networks, and validating molecular geometry .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, especially for brominated derivatives .

Q. What safety protocols are essential when handling this compound?

  • Explosion/fire risks : Avoid contact with ignition sources due to potential reactivity with oxidizing agents (P220, P370+P380) .
  • Personal protective equipment (PPE) : Use flame-resistant clothing (P283), nitrile gloves (P280), and respiratory protection in poorly ventilated areas (P284) .
  • Environmental precautions : Prevent release into waterways (P273) and use inert gas purging during storage (P231+P232) .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges in functionalizing the pyrrolopyrazine core?

  • Palladium-catalyzed cross-coupling : Sonogashira or Suzuki-Miyaura reactions enable selective functionalization at the bromine position. For instance, Sonogashira coupling with alkynes yields ethynyl derivatives, though competing 6-endo-dig cyclization may require optimization of catalysts (e.g., Pd(PPh3_3)4_4) and bases (e.g., Et3_3N) .
  • Directed lithiation : Use tert-butyllithium to deprotonate specific positions, followed by electrophilic quenching, as demonstrated in pyrazolo[1,5-a]pyridine systems .

Q. How can contradictions in crystallographic data (e.g., bond lengths, hydrogen bonding) be resolved?

  • Multi-software validation : Cross-check refinement results using SHELXL (for small molecules) and PHENIX (for macromolecules) to minimize bias .
  • Graph-set analysis : Apply Etter’s formalism to classify hydrogen-bonding patterns (e.g., D, R_2$$^2(8) motifs) and identify outliers in hydrogen-bond distances .
  • Temperature-dependent studies : Collect data at multiple temperatures (e.g., 100 K vs. 298 K) to assess thermal motion effects on bond-length discrepancies .

Q. What strategies are employed to design pyrrolopyrazine analogs with improved pharmacological activity?

  • Bioisosteric replacement : Substitute the bromine atom with pharmacophoric groups (e.g., -CF3_3, -CN) to enhance binding affinity, as seen in pyrrolo[2,3-b]pyrazine-based kinase inhibitors .
  • Scaffold hybridization : Fuse the pyrrolopyrazine core with thieno or pyrido rings to modulate solubility and metabolic stability, inspired by thieno[2,3-b]pyrazine derivatives .
  • QSAR modeling : Use DFT calculations to predict electronic effects of substituents on reactivity and bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.